molecular formula C15H13N3O3 B5835508 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide

3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide

Cat. No.: B5835508
M. Wt: 283.28 g/mol
InChI Key: BOSPMJRCPQOJBV-BQYQJAHWSA-N
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Description

3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In

Mechanism of Action

The mechanism of action of 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide in the detection of Zn2+ ions involves the coordination of the metal ion with the nitrogen atoms in the pyridine ring. This coordination results in a change in the fluorescence properties of the compound, allowing for the detection of Zn2+ ions. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase-3 and caspase-9, leading to the cleavage of PARP and DNA fragmentation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to selectively detect Zn2+ ions in biological samples, including human serum and urine. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Additionally, it has been shown to have low toxicity in normal cells, making it a potential cancer therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide in lab experiments include its high sensitivity and selectivity for Zn2+ ions, its potential use as a cancer therapeutic agent, and its low toxicity in normal cells. However, limitations include the need for specialized equipment for fluorescence detection and the potential for interference from other metal ions.

Future Directions

There are several future directions for the research of 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide. These include the development of biosensors for the detection of Zn2+ ions in biological samples, the optimization of the synthesis method for increased yield and purity, and the investigation of its potential as a cancer therapeutic agent in vivo. Additionally, further studies are needed to explore its potential for the detection of other metal ions and its mechanism of action in cancer cells.
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its potential applications as a fluorescent probe for the detection of metal ions and as a cancer therapeutic agent. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and provide valuable insights for further research in this field.

Synthesis Methods

The synthesis of 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide has been achieved using various methods, including the reaction of 2-nitrobenzaldehyde with pyridine-3-carboxaldehyde, followed by the reaction with acryloyl chloride. Another method involves the reaction of 2-nitrobenzaldehyde with pyridine-3-carboxylic acid, followed by the reaction with acryloyl chloride. Both methods result in the formation of this compound with high yield and purity.

Scientific Research Applications

3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide has been extensively studied for its potential use as a fluorescent probe for the detection of metal ions. It has been shown to selectively detect Zn2+ ions in aqueous solution with high sensitivity and selectivity. This compound has also been used in the development of biosensors for the detection of Zn2+ ions in biological samples. Additionally, it has been studied for its potential use as a cancer therapeutic agent due to its ability to induce apoptosis in cancer cells.

Properties

IUPAC Name

(E)-3-(2-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-15(17-11-12-4-3-9-16-10-12)8-7-13-5-1-2-6-14(13)18(20)21/h1-10H,11H2,(H,17,19)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSPMJRCPQOJBV-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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